3-Methoxy-4-propoxybenzoic acid

Oncology Cell Proliferation Breast Cancer

3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) is an organic compound belonging to the class of alkoxybenzoic acids, characterized by methoxy and propoxy substituents on the aromatic ring. This specific substitution pattern distinguishes it from other positional isomers and mono-substituted analogs.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 3535-32-8
Cat. No. B1363943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-propoxybenzoic acid
CAS3535-32-8
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C11H14O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyPYAZCFCEURLPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8): A Dual-Substituted Benzoic Acid with Demonstrated Antiproliferative and Differentiation-Inducing Activity


3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) is an organic compound belonging to the class of alkoxybenzoic acids, characterized by methoxy and propoxy substituents on the aromatic ring [1]. This specific substitution pattern distinguishes it from other positional isomers and mono-substituted analogs. The compound has been documented in authoritative chemical databases [2] and is available from multiple commercial vendors for research purposes . Published biological activity data indicates potential in modulating cellular differentiation and inhibiting lipoxygenase enzymes, which are targets relevant to inflammation and oncology research [3].

Why 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) Cannot Be Replaced by Positional Isomers or Mono-Substituted Analogs


The specific 3-methoxy-4-propoxy substitution pattern on the benzoic acid core is critical for its unique biological and physicochemical profile. Simply replacing this compound with a positional isomer, such as 4-methoxy-3-propoxybenzoic acid (CAS 5922-57-6), or a mono-substituted analog like 4-propoxybenzoic acid (CAS 5438-19-7), cannot guarantee equivalent activity. The distinct arrangement of the methoxy and propoxy groups dictates the molecule's three-dimensional conformation, electronic distribution, and lipophilicity [1]. These factors directly influence its interaction with specific biological targets, such as lipoxygenase enzymes and cellular differentiation pathways [2]. Furthermore, the physicochemical properties, including solubility and stability, differ among these analogs [3]. Therefore, substituting based solely on molecular formula or general class would introduce unacceptable variability in experimental outcomes, making this specific CAS number essential for reproducible research and development.

Quantitative Differentiation of 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) Against Key Comparators


Comparative Antiproliferative Activity in Human MCF7 Breast Cancer Cells

3-Methoxy-4-propoxybenzoic acid has been evaluated for its antiproliferative activity against the human MCF7 breast cancer cell line. The assay measured inhibition of cell growth after 72 hours of exposure using the MTT assay [1]. While the specific IC50 value for the target compound was not numerically disclosed in the open access entry, the assay record confirms its evaluation in this standard cancer model. This provides a direct entry point for researchers to benchmark this compound against other candidates tested in the same high-throughput screening platform. In contrast, its positional isomer, 4-methoxy-3-propoxybenzoic acid (CAS 5922-57-6), does not have a comparable, publicly available record for antiproliferative activity in MCF7 cells.

Oncology Cell Proliferation Breast Cancer

Demonstrated Activity in Primary Human Monocytes: A Unique Cell-Based Assay Record

A key differentiator for 3-Methoxy-4-propoxybenzoic acid is its documented evaluation in a primary human cell model. The compound was assessed for antiproliferative activity against human peripheral blood monocyte cells over a concentration range of 6 to 200 µM, with cell growth inhibition measured after 72 hours via an MTS assay . This is a more physiologically relevant model than immortalized cell lines. The assay record confirms that this specific compound was tested and found to have activity within the defined concentration range. This data point is unique and not available for closely related analogs like 4-methoxy-3-propoxybenzoic acid or 4-propoxybenzoic acid, which lack records of testing in primary human monocytes.

Immunology Hematology Cell Differentiation

Potent Lipoxygenase Inhibition: A Mechanism-Based Differentiator with Therapeutic Implications

3-Methoxy-4-propoxybenzoic acid is described as a potent inhibitor of lipoxygenase, an enzyme central to arachidonic acid metabolism and the production of inflammatory leukotrienes [1]. This mechanism of action is a significant differentiator from many other benzoic acid derivatives, which may primarily act through non-specific antioxidant or weak anti-inflammatory effects. The compound also exhibits weaker inhibition of cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. While direct IC50 values are not provided in this source, the qualitative description of 'potent' inhibition establishes a clear, mechanism-based distinction from its analogs. For instance, 4-propoxybenzoic acid is primarily investigated for its anti-diabetic properties [2], representing a completely different biological target profile.

Inflammation Enzymology Lipid Metabolism

Structural Distinction from Positional Isomer 4-Methoxy-3-propoxybenzoic acid (CAS 5922-57-6)

The molecular architecture of 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) is uniquely defined by the specific 3-methoxy and 4-propoxy substitution pattern [1]. This is in contrast to its positional isomer, 4-Methoxy-3-propoxybenzoic acid (CAS 5922-57-6), where the alkoxy groups are reversed . This is not a trivial distinction. In medicinal chemistry, positional isomerism can lead to profound differences in target binding, metabolic stability, and overall pharmacological profile. The distinct InChIKey and physical properties confirm these are separate, non-interchangeable chemical entities. The target compound's documented biological activities are therefore specific to this isomer and cannot be assumed for the alternative.

Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Established Use as an Antioxidant in Fats and Oils

In addition to its biological activities, 3-Methoxy-4-propoxybenzoic acid is reported to serve as an antioxidant in fats and oils [1]. This application points to its ability to scavenge free radicals and prevent lipid peroxidation, a property that is not only valuable in industrial chemistry but also mechanistically linked to its potential biological effects. While many benzoic acid derivatives possess some antioxidant capacity, this specific compound's documented use in lipid systems provides a verifiable functional differentiator. For example, the closely related 4-methoxy-3-propoxybenzoic acid is not reported to have this specific application, highlighting a potential divergence in functional utility.

Food Chemistry Material Science Oxidative Stability

Dual-Substitution Pattern Enables Unique Physicochemical and Potential Liquid Crystalline Properties

The presence of both methoxy and propoxy groups on the benzoic acid core confers a unique set of physicochemical properties. The compound is described as a white crystalline powder that is insoluble in water but soluble in organic solvents [1]. Furthermore, the broader class of alkoxybenzoic acids, particularly those with mixed substituents, are known to exhibit liquid crystalline behavior due to their ability to form hydrogen-bonded dimers [2]. This property is highly dependent on the specific substitution pattern and alkoxy chain lengths. While direct data for 3-Methoxy-4-propoxybenzoic acid is limited, its structure aligns with those that form mesophases, a property that is unlikely to be identical for the 4-methoxy-3-propoxy isomer or mono-substituted analogs. This suggests a potential, though unverified, avenue for materials science applications.

Material Science Liquid Crystals Physicochemical Properties

Validated Research and Industrial Applications for 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8)


Oncology Research: Investigating Cell Differentiation and Antiproliferative Mechanisms

3-Methoxy-4-propoxybenzoic acid is a prime candidate for oncology research programs focused on cell differentiation therapy. Its documented activity in arresting the proliferation of undifferentiated cells and inducing differentiation towards a monocyte lineage provides a direct, mechanistic entry point for studying novel anti-cancer strategies [1]. Furthermore, its evaluation in the MCF7 breast cancer cell line offers a validated model for benchmarking its antiproliferative effects [2]. This specific, documented bioactivity is not available for its positional isomer, making this CAS number the required choice for this line of investigation.

Inflammation and Immunology: Probing the Lipoxygenase Pathway

The compound's identification as a potent lipoxygenase inhibitor makes it a valuable tool for dissecting the role of leukotrienes and other lipid mediators in inflammatory diseases [3]. The additional documentation of activity in primary human peripheral blood monocytes further strengthens its relevance to immunology research . This combination of a defined enzymatic target and a relevant primary cell model provides a focused platform for studying inflammation that is distinct from the anti-diabetic or general antimicrobial profiles of other alkoxybenzoic acid analogs.

Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Studies

The unique 3-methoxy-4-propoxy substitution pattern serves as a valuable scaffold for SAR studies in medicinal chemistry [4]. Researchers can systematically modify the functional groups at the 3- and 4- positions to explore the impact on lipoxygenase inhibition, cellular differentiation, and physicochemical properties [3]. This specific isomer's documented biological data provides a critical baseline for comparison, a feature absent for the 4-methoxy-3-propoxy isomer, making it the superior choice for initiating a focused SAR campaign.

Material Science: Exploring Liquid Crystalline and Antioxidant Properties

The dual-substituted alkoxybenzoic acid structure and reported antioxidant activity in fats and oils [3] make this compound an intriguing candidate for materials science research. Its potential to form liquid crystalline phases, inferred from its structural class [5], could be explored for applications in advanced displays or sensors. The compound's solubility in organic solvents and insolubility in water [6] further define its processing characteristics, differentiating it from more water-soluble benzoic acid derivatives.

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